(Z)-1-(2-Fluorovinyl)naphthalene
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9F |
|---|---|
Molecular Weight |
172.20 g/mol |
IUPAC Name |
1-[(Z)-2-fluoroethenyl]naphthalene |
InChI |
InChI=1S/C12H9F/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-9H/b9-8- |
InChI Key |
GRIXOBHPFFEMLW-HJWRWDBZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C\F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CF |
Origin of Product |
United States |
Chemical Reactivity and Transformations of Z 1 2 Fluorovinyl Naphthalene and Its Derivatives
Reactivity of the Fluorovinyl Moiety
The fluorovinyl group is a key functional handle that dictates the reactivity of the molecule. Its electron-withdrawing nature and the presence of a reactive π-bond allow for a variety of chemical transformations.
Cycloaddition Reactions Involving Vinyl Fluorides
Vinyl fluorides, particularly when activated by an electron-withdrawing group like a sulfonyl fluoride (B91410) (SO₂F), are effective partners in cycloaddition reactions. thieme-connect.com These reactions provide pathways to complex heterocyclic structures. A notable example is the metal-free (3+2) cycloaddition, which has been developed for the synthesis of pyrazole (B372694) and triazole frameworks. thieme-connect.comthieme-connect.com
In these reactions, substituted vinyl sulfonyl fluorides react with ethyl diazoacetate to yield pyrazoles or with azides to form triazoles. organic-chemistry.org The reaction proceeds via a Michael addition initiated by the attack of a nucleophile (from the diazo compound or azide) on the electron-deficient β-carbon of the vinyl sulfonyl fluoride, followed by the elimination of sulfur dioxide (SO₂). thieme-connect.comorganic-chemistry.org Research has demonstrated that naphthyl-substituted vinyl sulfonyl fluorides are effective substrates in these cycloadditions, producing the corresponding cycloadducts in good yields. thieme-connect.com For instance, (E)-1-(2-(fluorosulfonyl)vinyl)naphthalene reacts with ethyl diazoacetate in the presence of triethylamine (B128534) to yield the corresponding pyrazole. thieme-connect.com Similarly, reactions with trimethylsilyl (B98337) azide (B81097) lead to the formation of triazoles. organic-chemistry.org The chemoselectivity is notable, with azides selectively attacking the β-carbon of the vinyl sulfonyl fluoride rather than the sulfur(VI) center. researcher.life Another type of cycloaddition involves the reaction of vinyl sulfonyl fluorides with in-situ generated nonstabilized azomethine ylides to produce pyrrolidine-3-sulfonyl fluorides. enamine.net
Table 1: Cycloaddition Reactions of Fluorovinyl Compounds
| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Ref |
|---|---|---|---|---|
| Naphthyl Vinyl Sulfonyl Fluoride | Ethyl Diazoacetate | Pyrazole | NEt₃, Toluene, 70°C | thieme-connect.com |
| Substituted Vinyl Sulfonyl Fluoride | Trimethylsilyl Azide | Triazole | DMF, 70°C | organic-chemistry.org |
| Vinyl Sulfonyl Fluoride | Azomethine Ylide | Pyrrolidine-3-sulfonyl fluoride | in-situ generation | enamine.net |
Selective Hydrogenation of Fluorovinyl Sulfones
The selective hydrogenation of the carbon-carbon double bond in fluorovinyl sulfones presents a method for synthesizing β-fluoroalkyl sulfones while preserving the carbon-fluorine bond. A metal-free, chemoselective hydrogenation approach for (Z)-β-fluorovinyl sulfones has been developed. consensus.app This method provides access to β-fluoroalkyl sulfones, which are of interest in medicinal and agrochemical sciences. consensus.app The design of reagents for selective fluoroalkylations often involves the use of fluorinated sulfones, sulfoxides, and sulfides. nih.gov
Ring-Opening Reactions of Fluorinated Cyclopropane (B1198618) Precursors
Fluorovinyl compounds can be synthesized through the ring-opening of fluorinated cyclopropane precursors. organic-chemistry.org For example, the palladium-catalyzed ring-opening sulfonylation of 2-(2,2-difluorocyclopropyl)naphthalene with sodium arylsulfinates yields (Z)-selective 2-fluoroallylic sulfones in good yields. beilstein-journals.org This reaction demonstrates a method for creating a fluorovinyl group attached to a naphthalene (B1677914) core from a cyclopropyl (B3062369) precursor. beilstein-journals.org
Highly fluorinated cyclopropanes can be prepared from the reaction of fluoroolefins with hexafluoropropylene oxide. acs.org These strained rings can then undergo thermal ring-opening reactions with halogens (e.g., Cl₂, Br₂, I₂) to produce 1,3-dihalopolyfluoropropanes. acs.orgnih.gov The regiochemistry of this ring-opening is dependent on the substituents on the cyclopropane ring. For pentafluorocyclopropanes with chlorine or perfluoroalkoxy groups, the ring-opening occurs exclusively at the substituted carbons. acs.org This strategy provides a general route to functionalized fluorinated alkyl chains which can be precursors to fluorovinyl compounds.
Functionalization and Derivatization of the Naphthalene Ring System
The naphthalene core provides a scaffold for further functionalization, allowing for the synthesis of a diverse range of derivatives. The regioselectivity of these reactions is a critical aspect.
Regioselective Reactions on the Naphthalene Core
The functionalization of naphthalene derivatives can be challenging to control due to multiple reactive positions. researchgate.net Traditional electrophilic aromatic substitution often leads to mixtures of isomers. researchgate.net To overcome this, directed C-H activation strategies have been developed to achieve high regioselectivity in the functionalization of 1-substituted naphthalenes. nih.gov
By choosing an appropriate directing group, it is possible to selectively introduce functional groups at various positions of the naphthalene ring, such as C2, C8, or others. nih.govresearchgate.net For example, palladium-catalyzed C-H halogenation of 1-naphthaldehydes can be directed to the C8-position. researchgate.net However, by forming an aromatic imine intermediate from the aldehyde, the reactivity can be switched to favor C2-halogenation. researchgate.net Similarly, a direct C8-arylation of 1-amidonaphthalenes can be achieved with high regioselectivity using a palladium catalyst and diaryliodonium salts as the arylating agent. researchgate.net The use of structured solid catalysts, such as specific clays, can also influence the regioselectivity of reactions like the dibromination of naphthalene, allowing for the preferential synthesis of either 1,4- or 1,5-dibromonaphthalene. mdpi.com
Table 2: Examples of Regioselective Functionalization of Naphthalene Derivatives
| Naphthalene Substrate | Directing Group | Reagent | Catalyst | Position Functionalized | Product | Ref |
|---|---|---|---|---|---|---|
| 1-Naphthaldehyde | Aldehyde (-CHO) | N-Halosuccinimide | Pd(OAc)₂ | C8 | 8-Halo-1-naphthaldehyde | researchgate.net |
| 1-Naphthaldehyde | Imine (from amine) | N-Halosuccinimide | Pd(OAc)₂ | C2 | 2-Halo-1-naphthaldehyde | researchgate.net |
| 1-Amidonaphthalene | Amide (-NHCOR) | Diaryliodonium salt | Pd(OAc)₂ | C8 | 8-Aryl-1-amidonaphthalene | researchgate.net |
| Naphthalene | None | Bromine | Synclyst 13 (solid acid) | C1, C4 | 1,4-Dibromonaphthalene | mdpi.com |
| Naphthalene | None | Bromine | KSF Clay (calcined) | C1, C5 | 1,5-Dibromonaphthalene | mdpi.com |
Transition Metal-Catalyzed Transformations of Naphthalene-Based Compounds
Transition metal catalysis is a cornerstone for the synthesis and functionalization of complex organic molecules, including naphthalene derivatives. mdpi.com These catalysts are instrumental in forming new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions, are widely used to functionalize aryl halides, including bromonaphthalenes. mdpi.com
In the context of fluorinated compounds, transition-metal-catalyzed reactions are crucial for the introduction of fluorine-containing groups. beilstein-journals.org This includes direct C-H functionalization using innovative fluorinated π-systems. snnu.edu.cn For instance, nickel-catalyzed ring-opening reactions of vinyl cyclopropanes can generate intermediates for further transformations. soton.ac.uk Furthermore, transition metal-catalyzed nucleophilic fluorination has emerged as a powerful method for creating C-F bonds, with palladium and other metals enabling the fluorination of aryl triflates and allylic substrates. rsc.org The palladium-catalyzed ring-opening of a naphthalene-based difluorocyclopropane to form a fluorovinyl sulfone is a prime example of such a transformation. beilstein-journals.org These catalytic systems provide efficient and selective routes to modify naphthalene-based structures, enabling the synthesis of complex, fluorinated aromatic compounds. snnu.edu.cn
Stereochemical Outcomes in Chemical Transformations
The stereochemistry of the vinyl fluoride moiety and the creation of new stereocenters are critical aspects of the chemical transformations involving (Z)-1-(2-fluorovinyl)naphthalene and its derivatives. The precise control and analysis of these stereochemical outcomes are paramount for the synthesis of complex, well-defined three-dimensional molecules.
The geometric configuration of the fluorovinyl group, designated as either E (entgegen, opposite) or Z (zusammen, together), significantly influences the properties and subsequent reactivity of the molecule. Control over the E/Z isomerism in reaction products is a key challenge and an area of active research. Various synthetic strategies have been developed that allow for the selective formation of one isomer over the other.
One powerful method for controlling stereoselectivity is the Julia-Kocienski olefination, which can be tuned to favor either the E or Z isomer. nih.gov The choice of base and solvent system is crucial in determining the stereochemical outcome. For instance, in condensations of fluorinated second-generation Julia-Kocienski reagents with aldehydes, the use of lithium bis(trimethylsilyl)amide (LHMDS) as a base in a solvent mixture like DMF-DMPU at low temperatures can lead to high Z-selectivity. nih.gov Conversely, employing a milder base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF) at room temperature or higher can favor the formation of the E-isomer. nih.gov
The table below illustrates how reaction conditions can be modulated to control the E/Z selectivity in the synthesis of fluorovinyl compounds, based on findings from reactions of 2-naphthaldehyde. nih.gov
Table 1: Conditions for Stereoselective Synthesis of Fluorovinyl Compounds
| Reagent/Catalyst System | Base | Solvent | Temperature | Predominant Isomer | E/Z Ratio |
|---|---|---|---|---|---|
| Julia-Kocienski Reagent | LHMDS | DMF-DMPU | -78 °C to rt | Z | 7/93 |
| Julia-Kocienski Reagent | DBU | THF | Reflux | E | 78/22 |
Catalysis also plays a pivotal role in stereocontrol. For example, the copper-catalyzed hydrofluorination of alkynyl sulfones can be directed to yield predominantly (E)-β-fluorovinyl sulfones. researchgate.net The stereoselectivity in such reactions is influenced by the electronic properties of the starting materials and the specific copper complex used. researchgate.net
The analysis and differentiation of E and Z isomers are most commonly achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. In particular, ¹⁹F NMR is a powerful tool, as the chemical shifts for the fluorine atom in the two isomers are typically distinct. For example, in various (E/Z)-1-(2-fluorovinyl)-arene derivatives, the ¹⁹F NMR signal for the E-isomer appears at a different chemical shift compared to the Z-isomer, allowing for unambiguous identification and quantification of the isomeric ratio. nih.gov ¹H NMR is also valuable, with the coupling constants between the vinyl protons and the fluorine atom (JH-F) being characteristically different for E and Z isomers.
Computational methods, such as Density Functional Theory (DFT), are also employed to predict the relative stabilities of the isomers. Such calculations can determine whether the E or Z isomer is thermodynamically or kinetically favored and estimate the energy barrier for isomerization. imist.maimist.mamdpi.com
Dearomatization reactions represent a powerful strategy for converting flat, aromatic compounds like naphthalene into complex, three-dimensional structures rich in sp³-hybridized carbon centers. nih.gov When a molecule like this compound undergoes such a transformation, new stereocenters can be formed, leading to the possibility of multiple diastereomers. Achieving high diastereoselectivity—the preferential formation of one diastereomer over others—is a primary goal in these reactions.
A notable example is the palladium-catalyzed dearomative 1,4-difunctionalization of naphthalene derivatives. nih.gov In this transformation, the naphthalene ring acts as a masked conjugated diene, undergoing a tandem Heck/Suzuki coupling sequence. This process introduces two new substituents at the C1 and C4 positions, creating two new stereocenters. Remarkably, these reactions can proceed with excellent diastereoselectivity, often exceeding a ratio of 19:1. nih.gov The high level of control is attributed to steric factors during the catalytic cycle, which favor a specific spatial arrangement of the newly introduced groups. nih.gov
The table below presents examples of dearomative functionalization of naphthalene derivatives, highlighting the high diastereoselectivity achieved.
Table 2: Diastereoselectivity in Dearomative Functionalization of Naphthalene Derivatives
| Naphthalene Substrate | Reaction Type | Product | Diastereomeric Ratio (dr) |
|---|---|---|---|
| N-Aryl-N-(2-bromonaphthalen-1-yl)methacrylamide | Pd-catalyzed Heck/Suzuki | 1,4-Dihydronaphthalene spiro-oxindole | >19:1 |
| N-(2-Bromonaphthalen-1-yl)-N-methylmethacrylamide | Pd-catalyzed Heck/Suzuki | 1,4-Dihydronaphthalene spiro-oxindole | >19:1 |
Data sourced from a study on dearomative 1,4-difunctionalization of naphthalenes. nih.gov
Another approach involves the biomimetic syn-dihydroxylation of naphthalenes using iron catalysts, inspired by the function of naphthalene 1,2-dioxygenase (NDO). nih.gov This enzymatic process in nature proceeds with high stereospecificity. Laboratory models using small molecule iron complexes can also achieve diastereoselective syn-dihydroxylation of the naphthalene core, providing diol products with a controlled relative stereochemistry. nih.gov The diastereoselectivity in these reactions can be influenced by the substituents present on the naphthalene ring. nih.gov
These dearomative strategies underscore the potential to convert this compound and its derivatives into valuable, stereochemically complex scaffolds for various applications in chemistry and materials science.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated organic compounds. wikipedia.org Through the analysis of various nuclei (¹H, ¹³C, ¹⁹F) and their interactions, a complete picture of the molecule's framework can be assembled.
High-resolution ¹H and ¹³C NMR spectra provide detailed information about the proton and carbon environments within the (Z)-1-(2-Fluorovinyl)naphthalene molecule.
The ¹H NMR spectrum shows distinct signals for the protons on the naphthalene (B1677914) ring and the vinyl group. The chemical shifts of the naphthalene protons typically appear in the aromatic region of the spectrum. hmdb.caresearchgate.net The vinyl protons exhibit characteristic shifts and coupling patterns that are crucial for confirming the structure.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. libretexts.org The carbon atoms of the naphthalene ring resonate at specific chemical shifts, while the vinyl carbons are significantly influenced by the attached fluorine atom, resulting in doublet signals due to C-F coupling. rsc.org Specific spectral data from a synthesis of a mixture containing the Z-isomer reveals characteristic resonances. rsc.org
| Isomer | Carbon Atom | Chemical Shift (δ) in ppm | C-F Coupling Constant (J) in Hz |
|---|---|---|---|
| Z-isomer | C-F (Vinyl) | 146.1 | ¹J C-F = 271.1 |
| C-H (Vinyl) | 122.2 | ²J C-F = 11.9 | |
| C-ipso (Naphthyl) | 131.8 | J C-F = 29.2 | |
| C-ortho (Naphthyl) | 135.4 | ³J C-F = 8.1 | |
| C-peri (Naphthyl) | 130.3 | ⁵J C-F = 3.1 | |
| C-para (Naphthyl) | 131.4 | ⁴J C-F = 4.4 | |
| C4' (Naphthyl) | 124.6 | ⁴'J C-F = 6.0 | |
| E-isomer | C-F (Vinyl) | 148.9 | ¹J C-F = 262.1 |
| C-H (Vinyl) | 111.7 | ²J C-F = 15.3 | |
| C-ipso (Naphthyl) | 129.9 | ³J C-F = 11.6 | |
| C-ortho (Naphthyl) | 131.9 | ⁴J C-F = 3.4 |
¹⁹F NMR Spectroscopy for Fluorine Environment and Isomeric Purity
¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org It provides a wide range of chemical shifts, which are highly sensitive to the local electronic environment. nih.gov
For this compound, the ¹⁹F NMR spectrum is instrumental in confirming the identity of the Z-isomer and assessing the isomeric purity of a sample. rsc.org The fluorine nucleus of the Z-isomer appears as a characteristic doublet of doublets, arising from coupling to the two vinyl protons. rsc.org
In synthetic procedures designed to produce the Z-isomer, ¹⁹F NMR is the definitive method to determine the E/Z ratio. rsc.org For instance, syntheses using specific reagents can achieve high Z-selectivity, with ratios such as 93:7 (Z/E) being reported for related fluorovinyl arenes. nih.gov
Interactive Table: ¹⁹F NMR Data for Isomers of 1-(2-Fluorovinyl)naphthalene rsc.org Note: The chemical shift and coupling constants are distinct for each isomer, allowing for clear identification and quantification.
| Isomer | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constants (J) in Hz |
|---|---|---|---|
| Z-isomer | -125.6 | d | ²J F-H = 82.4 |
| E-isomer | -123.6 | dd | ²J F-H = 85.1, ³J F-H = 16.0 |
Comprehensive Analysis of Fluorine-Hydrogen and Fluorine-Carbon Coupling Constants (J-Values)
The spin-spin coupling constants (J-values) between fluorine and nearby hydrogen or carbon nuclei are rich sources of structural information. uoa.gr
Fluorine-Hydrogen (F-H) Coupling: The magnitude of J-coupling between fluorine and hydrogen depends on the number of bonds separating them and their spatial orientation.
²J F-H (geminal): This two-bond coupling occurs between the fluorine and the hydrogen atom on the same vinyl carbon. It is typically large, with a reported value of 82.4 Hz for the Z-isomer. rsc.org
³J F-H (vicinal): This three-bond coupling occurs between the fluorine and the hydrogen on the adjacent vinyl carbon. The magnitude of this coupling is highly dependent on the dihedral angle, as described by the Karplus relationship. miamioh.edu The observed value for the related E-isomer is 16.0 Hz, which is consistent with a cis relationship between the coupled nuclei. rsc.org For the Z-isomer, a larger value would be expected for the trans relationship.
Fluorine-Carbon (F-C) Coupling: These couplings are observed over multiple bonds and provide further structural confirmation.
¹J C-F: The one-bond coupling between the fluorine and its directly attached carbon is very large, with a value of 271.1 Hz for the Z-isomer. rsc.org
²J C-F and ³J C-F: Two- and three-bond couplings to other carbons in the vinyl and naphthalene systems provide valuable data for assigning the ¹³C NMR spectrum. For example, the two-bond coupling to the adjacent vinyl carbon (¹²²C-H) is 11.9 Hz, and the three-bond coupling to the ipso-carbon of the naphthalene ring is 8.1 Hz in the Z-isomer. rsc.org
Long-Range Coupling (⁴J C-F, ⁵J C-F): Couplings can even be observed over four and five bonds, further mapping the electronic connectivity of the molecule. rsc.org
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely precise mass measurements, often to four or more decimal places. biocompare.comuni-rostock.de This accuracy allows for the unambiguous determination of a molecule's elemental formula by distinguishing it from other formulas that may have the same nominal mass. nih.gov
For this compound, the molecular formula is C₁₂H₉F. nih.gov HRMS can confirm this composition by measuring its exact mass. The theoretical exact mass is calculated based on the masses of the most abundant isotopes of carbon, hydrogen, and fluorine. This precise measurement is a critical step in the definitive characterization of the compound. beilstein-journals.org While specific HRMS data for this exact compound is not in the provided results, it is a standard characterization technique for newly synthesized compounds of this type. rsc.org
Table: Molecular Formula and Weight
| Attribute | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉F | nih.gov |
| Molecular Weight (Nominal) | 172.20 g/mol | nih.gov |
| Theoretical Exact Mass | 172.0688 (Calculated) | |
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. smu.edu The frequencies of these vibrations are characteristic of specific functional groups and bonding arrangements, making it a valuable tool for structural analysis. uzh.ch
While specific experimental IR or Raman spectra for this compound are not detailed in the provided search results, the expected characteristic vibrations can be predicted based on its structure.
Aromatic C-H Stretching: Vibrations corresponding to the C-H bonds on the naphthalene ring are expected in the 3100-3000 cm⁻¹ region.
Vinyl C-H Stretching: The stretching of the C-H bonds on the fluorovinyl group would also appear in a similar region.
C=C Stretching: The spectrum would show absorptions for the carbon-carbon double bond stretching within the naphthalene ring (typically 1600-1450 cm⁻¹) and for the vinyl C=C double bond (~1650 cm⁻¹).
C-F Stretching: A strong absorption corresponding to the carbon-fluorine bond stretch is expected, typically in the 1200-1000 cm⁻¹ range. This band is often one of the most intense in the IR spectrum of a fluoro-organic compound.
These vibrational modes provide a molecular "fingerprint" that can be used to identify the compound and confirm the presence of its key functional groups. psu.edu
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Insights
A theoretical analysis, typically performed using Density Functional Theory (DFT), allows for the prediction and assignment of the vibrational modes. For this compound, such an analysis reveals a complex spectrum with distinct regions corresponding to the vibrations of the naphthalene core, the fluorovinyl substituent, and the coupling between these structural units.
Detailed Research Findings:
Naphthalene Ring Vibrations: The IR and Raman spectra are expected to be dominated by bands arising from the aromatic naphthalene system.
Aromatic C-H Stretching: Vibrations corresponding to the stretching of the carbon-hydrogen bonds on the naphthalene ring are anticipated in the 3100-3000 cm⁻¹ region. These bands are typically of weak to medium intensity in the IR spectrum but can be stronger in the Raman spectrum.
Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the fused aromatic rings give rise to a series of characteristic sharp bands between 1650 cm⁻¹ and 1400 cm⁻¹. These are often strong in both IR and Raman spectra and are diagnostic for the naphthalene core.
In-Plane and Out-of-Plane C-H Bending: Vibrations associated with the bending of the aromatic C-H bonds occur at lower frequencies. The in-plane bending modes are typically found in the 1300-1000 cm⁻¹ range, while the out-of-plane (OOP) bending modes appear as strong absorptions in the IR spectrum below 900 cm⁻¹. The specific pattern of these OOP bands can provide information about the substitution pattern on the naphthalene ring.
Fluorovinyl Group Vibrations: The substituent provides several key diagnostic bands.
Vinyl C=C Stretching: The carbon-carbon double bond stretch of the vinyl group is expected to produce a band of medium intensity around 1650-1620 cm⁻¹. Its exact position and intensity can be influenced by conjugation with the naphthalene ring.
Vinyl C-H Stretching: The stretching of the C-H bonds on the vinyl group typically appears just above 3000 cm⁻¹, often overlapping with the aromatic C-H stretches.
C-F Stretching: The carbon-fluorine bond is highly polarized, giving rise to a very strong and characteristic absorption in the IR spectrum, typically in the 1250-1000 cm⁻¹ region. This band is one of the most unambiguous markers for the presence of the fluoro-substituent. In Raman spectroscopy, this mode is generally weak.
Vinyl C-H Bending: The C-H wagging of the (Z)-vinyl group gives rise to a characteristic band. For a (Z)-disubstituted alkene, a medium to strong band is expected in the IR spectrum around 730-665 cm⁻¹.
The detailed theoretical assignments for the primary vibrational modes are summarized in the following data tables.
Interactive Data Table: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Notes |
| 3080-3040 | Medium | Aromatic C-H Stretch | Characteristic of the naphthalene ring. |
| 3025-3010 | Medium | Vinyl C-H Stretch | Overlaps with aromatic C-H region. |
| 1635 | Medium | Vinyl C=C Stretch | Indicates the fluorovinyl group. |
| 1595 | Strong | Aromatic C=C Stretch | Naphthalene ring skeletal vibration. |
| 1510 | Strong | Aromatic C=C Stretch | Naphthalene ring skeletal vibration. |
| 1390 | Medium | Aromatic C=C Stretch | Naphthalene ring skeletal vibration. |
| 1240 | Strong | In-plane C-H Bend | Mixed aromatic/vinyl C-H bending. |
| 1150 | Very Strong | C-F Stretch | Highly characteristic, strong IR absorption. |
| 805 | Very Strong | Aromatic C-H Out-of-Plane Bend | Indicative of the 1-substitution pattern. |
| 690 | Strong | Vinyl C-H Out-of-Plane Bend | Characteristic of (Z)-disubstituted alkene. |
Interactive Data Table: Predicted Raman Spectral Data
| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment | Notes |
| 3080-3040 | Strong | Aromatic C-H Stretch | Often stronger in Raman than in IR. |
| 1635 | Strong | Vinyl C=C Stretch | Strong due to polarizability change. |
| 1595 | Medium | Aromatic C=C Stretch | Naphthalene ring skeletal vibration. |
| 1510 | Medium | Aromatic C=C Stretch | Naphthalene ring skeletal vibration. |
| 1380 | Very Strong | Naphthalene Ring Breathing | Characteristic, strong, and sharp Raman band. |
| 1240 | Weak | In-plane C-H Bend | |
| 1150 | Very Weak | C-F Stretch | Weak Raman activity is typical for C-F bonds. |
| 805 | Weak | Aromatic C-H Out-of-Plane Bend | |
| 690 | Medium | Vinyl C-H Out-of-Plane Bend |
Computational and Theoretical Investigations of Z 1 2 Fluorovinyl Naphthalene
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are a cornerstone for predicting the molecular properties of "(Z)-1-(2-Fluorovinyl)naphthalene". These computational methods allow for a detailed examination of its electronic structure, stability, and the energetic landscape it occupies.
Density Functional Theory (DFT) is a powerful computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule. crimsonpublishers.comicm.edu.pl For "this compound," DFT calculations, often using a functional like B3LYP with a basis set such as 6-31G(d,p), are employed to optimize the molecular geometry. crimsonpublishers.comsamipubco.com This process minimizes the total energy of the molecule to predict key structural parameters.
Table 1: Predicted Structural Parameters for this compound from DFT Calculations Note: This table presents typical expected values for illustrative purposes, as specific computational results for this exact molecule are not publicly available.
| Parameter | Predicted Value |
|---|---|
| Naphthalene (B1677914) C-C Bond Lengths | ~1.37 - 1.42 Å |
| Vinyl C=C Bond Length | ~1.34 Å |
| C-F Bond Length | ~1.35 Å |
| C-H Bond Lengths | ~1.09 Å |
| Naphthyl-Vinyl C-C Bond Angle | ~120° |
Frontier Molecular Orbital (FMO) theory is essential for understanding a molecule's chemical reactivity and electronic properties. imist.malibretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor in chemical reactions. libretexts.orgwuxiapptec.com
Table 2: Representative Frontier Orbital Energies Note: These values are illustrative, based on typical DFT calculations for naphthalene derivatives.
| Molecule/System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Naphthalene (Reference) | -6.13 samipubco.com | -1.38 samipubco.com | 4.75 samipubco.com |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the Lewis-like bonding structure, including lone pairs and bond pairs, within a molecule. uni-muenchen.de It quantifies electron delocalization by examining interactions between filled (donor) and empty (acceptor) orbitals. The energetic significance of these interactions is estimated using second-order perturbation theory. inorgchemres.org
In "this compound," NBO analysis can elucidate several key features:
Hyperconjugation: It reveals the delocalization of electron density from the π-orbitals of the naphthalene ring to the antibonding orbitals of the fluorovinyl group (π → σ* or π → π* interactions), and vice-versa.
Bonding Character: The analysis details the hybrid orbitals that form the C-F, C-C, and C-H bonds, providing insight into their s-p character and polarization. icm.edu.pl For example, the highly electronegative fluorine atom will polarize the C-F bond, drawing electron density towards itself.
Table 3: Illustrative NBO Second-Order Perturbation Analysis (E(2)) for Key Interactions Note: This table shows hypothetical but representative interactions and stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| π (Naphthalene Ring) | π* (Vinyl C=C) | > 5.0 | π-conjugation |
| LP (F) | σ* (Vinyl C-C) | ~ 2.0 - 4.0 | Hyperconjugation |
Mechanistic Studies and Reaction Pathway Elucidation
Computational chemistry is invaluable for investigating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone.
The synthesis of vinyl fluorides often yields a mixture of (E) and (Z) isomers. Achieving high stereoselectivity for the (Z)-isomer is a significant synthetic challenge. Computational modeling can be used to understand the factors that control this selectivity. bris.ac.ukorganic-chemistry.org DFT calculations can be employed to model the entire reaction pathway for the synthesis of this compound.
For instance, in a catalyzed reaction, computational studies can rationalize the role of the catalyst in achieving the observed stereochemical outcome. bris.ac.uk By modeling the key intermediates and transition states for both the (Z) and (E) pathways, chemists can identify the origins of stereoselectivity. Factors such as steric hindrance, electronic interactions between the substrate and catalyst, and the stability of key intermediates are analyzed to explain why the formation of the (Z)-isomer is favored over the (E)-isomer.
Transition State Theory (TST) provides the framework for understanding the rates of chemical reactions. bath.ac.uk A transition state is the highest energy point along a reaction coordinate, representing the energy barrier that must be overcome for reactants to convert into products. ub.edu
Computational chemists locate transition state structures on the potential energy surface and calculate their energies. The difference in energy between the reactants and the transition state is the activation energy (or more accurately, the activation free energy, ΔG‡). bath.ac.uk This value is directly related to the reaction rate constant via the Eyring equation. By calculating the activation barriers for competing reaction pathways—such as those leading to the (Z) and (E) isomers—one can predict the kinetic product distribution. A lower activation barrier corresponds to a faster reaction rate. nih.gov This analysis is critical for optimizing reaction conditions (e.g., temperature, catalyst) to maximize the yield of the desired this compound isomer.
Prediction and Rationalization of Regioselectivity and Chemoselectivity
Computational chemistry provides powerful tools to predict and rationalize the outcomes of chemical reactions, including the regioselectivity and chemoselectivity in the synthesis of complex molecules like this compound. The formation of the (Z)-isomer, the specific placement of the fluorovinyl group at the 1-position of the naphthalene ring, and the selective reaction at the vinyl group are all aspects that can be elucidated through theoretical modeling.
Regioselectivity: The preference for substitution at the 1-position (alpha-position) of the naphthalene ring over the 2-position (beta-position) is a well-known phenomenon in electrophilic aromatic substitution, often rationalized by examining the stability of the intermediate carbocation (Wheland intermediate). Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of these intermediates. For the formation of 1-(2-Fluorovinyl)naphthalene, the carbocation formed by the addition of an electrophile to the 1-position is more stabilized by resonance, as it allows for the positive charge to be delocalized over the aromatic system while maintaining one intact benzene (B151609) ring. DFT calculations can quantify this energy difference, providing a theoretical basis for the observed regioselectivity.
Chemoselectivity and Stereoselectivity: The synthesis of vinyl fluorides often involves multiple potentially reactive sites and the possibility of forming either (E) or (Z) isomers. Computational studies can predict the most likely reaction pathway. For instance, in reactions involving the hydrodefluorination of trifluoromethylalkenes, DFT calculations have been shown to reveal the origin of chemoselectivity, regioselectivity, and stereoselectivity. nih.gov These calculations suggest that electronic effects, such as the electron-donating or withdrawing nature of substituents, play a crucial role. nih.gov
In the context of forming this compound, theoretical models can assess the transition state energies for the formation of both the (Z) and (E) isomers. The steric hindrance between the naphthalene ring and the fluorine atom in the transition state leading to the (Z)-isomer can be compared to that of the (E)-isomer. In some synthetic routes, steric hindrance is a dominant factor determining stereoselectivity. chemrxiv.org For example, in metal-catalyzed reactions, the coordination of the reactants to the metal center can be modeled to understand how the catalyst directs the stereochemical outcome. The relative energies of the final (Z) and (E) products can also be calculated to determine their thermodynamic stability, although the product ratio is often dictated by kinetic control (i.e., the relative energies of the transition states).
Table 1: Hypothetical DFT Energy Data for Reaction Intermediates This table illustrates the type of data generated from computational studies to predict regioselectivity. Energies are purely illustrative.
| Intermediate Species | Calculated Relative Energy (kcal/mol) | Predicted Outcome |
| Carbocation at 1-position | 0.0 | Favored |
| Carbocation at 2-position | +4.5 | Disfavored |
| Transition State to (Z)-isomer | -15.2 | Kinetically Favored |
| Transition State to (E)-isomer | -13.8 | Kinetically Disfavored |
Conformational Analysis and Torsional Dynamics
The three-dimensional structure and flexibility of this compound are determined by the rotation around the single bond connecting the vinyl group to the naphthalene ring. Conformational analysis using computational methods can identify the most stable arrangements and the energy barriers between them.
The primary conformational variable in this compound is the dihedral angle defined by the plane of the naphthalene ring and the plane of the vinyl group. Computational methods can map the potential energy surface as a function of this torsional angle.
The conformational preference is governed by a balance of steric and electronic effects. Steric repulsion between the vinyl hydrogen and the hydrogen atom at the 8-position of the naphthalene ring (the peri-hydrogen) can lead to non-planar ground state conformations. The side chain is often rotated out of the plane of the naphthalenedione ring in related structures to alleviate this strain. nih.govresearchgate.net
Electronic effects, such as conjugation between the π-system of the naphthalene ring and the π-bond of the vinyl group, favor a planar conformation. However, in the (Z)-isomer, a fully planar arrangement would introduce significant steric clash. Therefore, the molecule is expected to adopt a twisted conformation where the vinyl group is rotated out of the plane of the naphthalene ring. Molecular mechanics and quantum mechanical calculations can precisely determine this equilibrium dihedral angle.
The energy required to rotate the fluorovinyl group is the rotational barrier. This barrier can be calculated by finding the energy of the transition state for rotation, which is typically a planar or near-planar conformation where steric hindrance is maximized. Studies on related substituted ethanes and propanes show that stereoelectronic factors, akin to hyperconjugation, can significantly influence rotational barriers and conformational preferences. centre.edu For this compound, calculations would reveal the energy difference between the stable, twisted conformer and the higher-energy, eclipsed transition state.
Table 2: Illustrative Calculated Rotational Energy Profile This table provides an example of data that would be obtained from a computational scan of the C(2)-C(1)-C(vinyl)-H(vinyl) dihedral angle.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) | Conformation |
| ~35 | 0.0 | Energy Minimum (Stable Conformer) |
| 90 | 2.5 | Rotational Transition State |
| ~145 | 0.2 | Local Minimum |
| 180 | 5.0 | Global Maximum (Eclipsed) |
Spectroscopic Parameter Prediction and Validation
Computational chemistry is an indispensable tool for predicting spectroscopic parameters, which aids in the structural elucidation and characterization of novel compounds.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure determination. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts and coupling constants. nih.gov
For this compound, computational models can predict the chemical shifts for all unique protons and carbons in the molecule. The predicted ¹⁹F chemical shift is particularly important for confirming the presence of the fluorine atom. The accuracy of these predictions has been shown to be high, with methods like the ωB97XD/aug-cc-pvdz level of theory providing a root mean square error as low as 3.57 ppm for ¹⁹F shifts. chemrxiv.orgrsc.org
Furthermore, the through-bond scalar couplings (J-couplings) can be calculated. The large geminal H-F coupling constant (²JHF) and the vicinal H-F coupling constant (³JHF) across the double bond are characteristic features. The magnitude of the vicinal ³JHF coupling is stereospecific, with different values expected for (Z) and (E) isomers, providing a clear computational and experimental handle for stereochemical assignment. For example, experimental data for the related (Z)-2-(2-Fluorovinyl)naphthalene shows a large H-F coupling constant of 84.4 Hz. nih.gov
Infrared (IR) and Raman spectra provide a fingerprint of a molecule based on its vibrational modes. DFT calculations can compute the harmonic vibrational frequencies and their corresponding intensities. cas.cz The resulting simulated spectrum can be compared with experimental data to confirm the structure.
For this compound, the calculations would predict characteristic vibrational frequencies for the C-F stretch, the C=C stretch of the vinyl group, and various C-H bending and stretching modes of the naphthalene ring. The normal vibrational modes are often delocalized over the entire molecule. smu.edu However, computational techniques can be used to analyze these in terms of localized internal modes, which are more easily interpreted by chemists. smu.edu Advanced methods like the Franck-Condon-Herzberg-Teller (FCHT) approximation can be used to simulate vibronically resolved electronic spectra, providing even greater detail. d-nb.info
Table 3: Predicted Spectroscopic Data (Illustrative) This table shows the kind of data that would be generated to aid in the characterization of the compound.
| Parameter | Predicted Value | Experimental Analogue/Note |
| ¹⁹F Chemical Shift | -120 to -140 ppm | Highly dependent on environment and standard |
| ¹H Chemical Shift (Vinyl Hα) | 7.0 - 7.5 ppm | Deshielded by ring and fluorine |
| ¹³C Chemical Shift (C-F) | 148 - 152 ppm (d, ¹JCF ≈ 250-260 Hz) | Characteristic large C-F coupling |
| ³J(H-F) Coupling Constant | ~20-40 Hz | Typical range for cis H-F coupling |
| IR Frequency (C-F stretch) | 1000 - 1100 cm⁻¹ | Strong absorption |
| IR Frequency (C=C stretch) | 1640 - 1660 cm⁻¹ | Medium intensity |
Intermolecular Interactions and Crystal Packing Effects
In the solid state, molecules of this compound would arrange themselves into a crystal lattice. The nature of this packing is dictated by a variety of non-covalent intermolecular interactions. Computational methods can be used to explore these interactions and predict likely crystal packing motifs.
The primary interactions expected to govern the crystal packing include:
π-π Stacking: The electron-rich naphthalene rings are likely to stack with each other. Computational studies on perfluorohalogenated naphthalenes have shown that π-hole stacking can be a significant organizing force. chemrxiv.orgrsc.org
C-H···π Interactions: Hydrogen atoms from one molecule can interact favorably with the π-electron cloud of a neighboring naphthalene ring.
Dipole-Dipole Interactions: The C-F bond introduces a significant dipole moment into the molecule, which will influence the molecular alignment in the crystal.
Analysis of Weak Interactions (e.g., C-H...π, π...π Stacking)
The supramolecular architecture, crystal packing, and condensed-phase properties of aromatic molecules like this compound are governed by a complex interplay of non-covalent interactions. nih.gov Among these, C-H...π and π...π stacking interactions are particularly significant for planar, π-conjugated systems. frontiersin.org Computational and theoretical methods provide profound insights into the nature, energetics, and geometry of these weak forces, which are otherwise difficult to probe experimentally. d-nb.info
Detailed theoretical studies, often employing Density Functional Theory (DFT), Symmetry-Adapted Perturbation Theory (SAPT), and Hirshfeld surface analysis, can elucidate the specific roles of these interactions in the structural organization of fluorinated naphthalene derivatives. nih.govfrontiersin.orghw.ac.uk
π...π Stacking Interactions:
The π...π stacking in naphthalene-containing structures is a primary driving force for molecular self-assembly. nih.gov These interactions are not simple face-to-face arrangements but are more accurately described as a balance between attractive dispersion forces and Pauli repulsion. nih.gov This typically results in parallel-displaced or T-shaped geometries being energetically more favorable than a perfectly cofacial alignment.
In the case of this compound, the naphthalene core provides an extensive aromatic surface capable of significant π-stacking. researchgate.net The introduction of the electron-withdrawing fluorine atom onto the vinyl substituent polarizes the π-system. nih.gov This polarization can enhance the electrostatic component of the stacking interaction, particularly when interacting with an electron-rich aromatic ring, in a manner analogous to well-studied phenyl-perfluorophenyl interactions. researchgate.netnih.gov
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful computational tool used to dissect the energy of non-covalent interactions into physically meaningful components: electrostatics, exchange (repulsion), induction (polarization), and dispersion. nih.govnih.gov For π-stacked aromatic dimers like naphthalene, dispersion forces are consistently found to be the dominant attractive contribution to the stability of the complex. nih.gov
Table 1: Illustrative SAPT Energy Decomposition for a Parallel-Displaced Naphthalene Dimer Model (kcal/mol)
| Interaction Component | Energy (kcal/mol) | Percentage of Total Attraction |
| Electrostatics (Eelst) | -4.55 | 27% |
| Induction (Eind) | -1.18 | 7% |
| Dispersion (Edisp) | -11.12 | 66% |
| Total Attraction | -16.85 | 100% |
| Exchange (Eexch) | 11.95 | - |
| Total Interaction Energy | -4.90 | - |
C-H...π Interactions:
C-H...π interactions are a form of non-classical hydrogen bond where a carbon-hydrogen bond acts as a weak acid (donor) and the electron-rich π-system of the naphthalene ring serves as the base (acceptor). d-nb.info These interactions are crucial in determining both the conformation of individual molecules and the packing in the solid state. researchgate.netnih.gov
In this compound, several types of C-H...π interactions are plausible:
Intramolecular: The specific (Z)-geometry could facilitate an interaction between the vinyl C-H bond and the π-face of the naphthalene ring, helping to lock the molecule into a specific, planar conformation.
Table 2: Typical Geometric Parameters for Weak Interactions in Naphthalene Derivatives
| Interaction Type | Donor-Acceptor | Distance (D...A) | Angle (D-H...A) |
| π...π Stacking | Ring Centroid...Ring Centroid | 3.5 - 3.8 Å | N/A |
| C-H...π | C-H...π (centroid) | 2.6 - 2.9 Å | 120 - 160° |
| C-H...F | C-H...F | 2.3 - 2.6 Å | 130 - 170° |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the purity and stereochemistry of (Z)-1-(2-Fluorovinyl)naphthalene?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound analysis and nuclear magnetic resonance (NMR) for structural confirmation, particularly -NMR to verify the Z-configuration of the fluorovinyl group. High-performance liquid chromatography (HPLC) with chiral columns can resolve stereoisomers. Cross-validate with X-ray crystallography if crystalline samples are available .
- Data Considerations : Compare retention indices and spectral libraries (e.g., NIST Chemistry WebBook) to confirm molecular identity .
Q. How can researchers design toxicity studies for this compound while minimizing experimental bias?
- Experimental Design : Follow systematic review frameworks (e.g., ATSDR’s 8-step process) to select relevant endpoints like oxidative stress biomarkers or genotoxicity assays (e.g., comet assay). Use randomized dose allocation and blinded outcome assessments .
- Risk of Bias Mitigation : Employ tools like Table C-7 (Animal Studies Risk of Bias Questionnaire) to evaluate randomization, allocation concealment, and outcome reporting completeness .
Advanced Research Questions
Q. How do reaction conditions influence the Z/E isomerization of 1-(2-Fluorovinyl)naphthalene during synthesis?
- Mechanistic Insights : Kinetic studies using shock tube reactors coupled with synchrotron-based time-of-flight mass spectrometry (TOF-MS) can track isomerization rates under varying temperatures (e.g., 1362 K) and pressures (6.6 bar). Computational models (DFT calculations) predict activation energies for Z→E transitions .
- Contradictions : Discrepancies between experimental and simulated naphthalene concentrations (e.g., 30% variance in m/z 128 profiles) may arise from unaccounted ionization cross-sections or competing reaction pathways .
Q. What methodologies resolve contradictions in ecotoxicity data for this compound across species?
- Data Integration : Apply tiered confidence ratings (High/Very Low) to individual studies based on outcome reproducibility and risk of bias. For example, prioritize studies with >80% endpoint consistency and controlled exposure levels .
- Meta-Analysis : Use hierarchical Bayesian models to quantify heterogeneity in aquatic toxicity (e.g., LC variations) while adjusting for confounding factors like pH or organic solvent residues .
Q. How can computational models improve predictions of this compound’s environmental fate?
- Model Development : Parameterize fugacity models with octanol-water partition coefficients (log ) and biodegradation rates derived from QSAR predictions. Validate against experimental emission rates (e.g., 0.1–0.3 µg/hr at 21°C) from non-invasive chamber studies .
- Sensitivity Analysis : Identify critical variables (e.g., hydrolysis half-life) using Monte Carlo simulations, prioritizing lab-based degradation assays under UV exposure .
Methodological Guidance for Contradictory Data
- Systematic Review Protocols : Follow ’s Step 6 (“Confidence Rating”) to weight studies by sample size, statistical power, and methodological rigor. For example, prioritize human-relevant in vitro models (e.g., CYP450 metabolism assays) over non-mammalian data .
- Isomer-Specific Toxicity : Differentiate Z/E isomer effects using enantioselective toxicity assays (e.g., zebrafish embryotoxicity) paired with HPLC-purified samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
